molecular formula C20H22ClN3O3S B10757079 Isoquinoline-5-sulfonic acid (2-(2-(4-chlorobenzyloxy)ethylamino)ethyl)amide

Isoquinoline-5-sulfonic acid (2-(2-(4-chlorobenzyloxy)ethylamino)ethyl)amide

Cat. No.: B10757079
M. Wt: 419.9 g/mol
InChI Key: AUHWQSZMVMMRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

ISOQUINOLINE-5-SULFONIC ACID (2-(2-(4-CHLOROBENZYLOXY)ETHYLAMINO)ETHYL)AMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources .

Scientific Research Applications

ISOQUINOLINE-5-SULFONIC ACID (2-(2-(4-CHLOROBENZYLOXY)ETHYLAMINO)ETHYL)AMIDE has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. The compound has been investigated for its ability to inhibit cAMP-dependent protein kinase and glycogen synthase kinase-3 beta .

Mechanism of Action

The mechanism of action of ISOQUINOLINE-5-SULFONIC ACID (2-(2-(4-CHLOROBENZYLOXY)ETHYLAMINO)ETHYL)AMIDE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and glycogen synthase kinase-3 beta . These interactions disrupt the normal functioning of these kinases, leading to potential therapeutic effects.

Properties

Molecular Formula

C20H22ClN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

N-[2-[2-[(4-chlorophenyl)methoxy]ethylamino]ethyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C20H22ClN3O3S/c21-18-6-4-16(5-7-18)15-27-13-12-22-10-11-24-28(25,26)20-3-1-2-17-14-23-9-8-19(17)20/h1-9,14,22,24H,10-13,15H2

InChI Key

AUHWQSZMVMMRLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCCOCC3=CC=C(C=C3)Cl

Origin of Product

United States

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